Undecane

Catalog No.
S561917
CAS No.
1120-21-4
M.F
C11H24
M. Wt
156.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Undecane

CAS Number

1120-21-4

Product Name

Undecane

IUPAC Name

undecane

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

InChI

InChI=1S/C11H24/c1-3-5-7-9-11-10-8-6-4-2/h3-11H2,1-2H3

InChI Key

RSJKGSCJYJTIGS-UHFFFAOYSA-N

SMILES

Array

solubility

In water, 0.014 mg/L at 25 deg (critical evaluation of all available data)
In water, 0.0044 mg/L at 25 °C
Miscible with ethyl alcohol, ethe

Synonyms

undecane

Canonical SMILES

CCCCCCCCCCC

The exact mass of the compound Undecane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.82e-08 min water, 0.014 mg/l at 25 deg (critical evaluation of all available data)in water, 0.0044 mg/l at 25 °cmiscible with ethyl alcohol, ether. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66159. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Supplementary Records. It belongs to the ontological category of alkane in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Hydrocarbons [FA11]. However, this does not mean our product can be used or applied in the same or a similar way.

Undecane (n-Undecane) is a linear, saturated C11 hydrocarbon, CH3(CH2)9CH3, belonging to the n-alkane series. At standard conditions, it is a colorless liquid characterized by a well-defined boiling point (196 °C) and melting point (−25.6 °C). These precise thermal properties, along with its non-polar nature and low reactivity, make it a common component in applications requiring specific phase transitions, such as phase change materials (PCMs), and as a high-purity solvent, chromatographic standard, or formulation component in various industries. Its procurement is often considered alongside its closest homologs, decane (C10) and dodecane (C12), for these applications.

While chemically similar, n-alkanes are not functionally interchangeable in applications sensitive to physical properties. Substituting undecane with its nearest neighbors, decane (C10) or dodecane (C12), can lead to process failure. A single carbon difference significantly alters the melting point, boiling point, viscosity, and density. For instance, in thermal management applications using phase change materials (PCMs), the specific melting point of undecane is the critical design parameter; substitution by decane or dodecane would shift the operating temperature by several degrees, disrupting the system's function. Similarly, in precision formulations and microemulsions, the specific chain length of undecane is crucial for achieving the desired interfacial tension and stability, a property that does not translate directly to shorter or longer alkanes.

Precise Melting Point for Low-Temperature Phase Change Material (PCM) Applications

Undecane's melting point of -25.6 °C is a distinct, non-interchangeable property for low-temperature thermal energy storage. This is significantly different from its closest homologs, decane and dodecane, which melt at -29.7 °C and -9.6 °C, respectively. For applications requiring a phase transition just below the freezing point of water, such as cold chain logistics or specialized electronic cooling, the 16.1 °C difference between undecane and dodecane is a critical design specification. A recent study highlighted undecane's suitability as a core material for microencapsulated PCMs for cold storage, achieving a high latent heat of fusion (enthalpy) of 120.3 kJ/kg in its encapsulated form.

Evidence DimensionMelting Point (Tfus)
Target Compound Data-25.6 °C (for Undecane)
Comparator Or BaselineDodecane: -9.6 °C; Decane: -29.7 °C
Quantified Difference16.1 °C warmer than Decane; 4.1 °C colder than Dodecane.
ConditionsStandard atmospheric pressure.

This specific melting point makes undecane the correct choice for thermal management systems designed to operate reliably around -25 °C, where substitutes would fail to change phase at the target temperature.

Defined Viscosity Profile for Fluid Handling and Formulation

Undecane possesses a distinct viscosity profile that differentiates it from shorter and longer n-alkanes, a key parameter in applications involving fluid flow, lubrication, or spray atomization. At 25 °C (298.15 K), the dynamic viscosity of undecane is approximately 1.58 mPa·s. In comparison, dodecane is significantly more viscous at ~1.99 mPa·s under the same conditions, representing a ~26% increase. This difference in viscosity directly impacts pumping energy requirements, droplet formation in sprays, and spreading characteristics in formulations, making undecane a preferred choice where lower viscosity than C12 is required without resorting to the higher volatility of C10.

Evidence DimensionDynamic Viscosity (η)
Target Compound Data~1.58 mPa·s (for Undecane)
Comparator Or BaselineDodecane: ~1.99 mPa·s
Quantified DifferenceUndecane is ~26% less viscous than Dodecane.
ConditionsMeasured at 298.15 K (25 °C) and pressures up to 50 MPa.

For processes optimized for a specific viscosity, such as precision lubrication or inkjet printing, substituting undecane with dodecane would require significant recalibration and could negatively affect performance.

Optimal Alkane Chain Length for Microemulsion Formulation Stability

The stability and phase behavior of microemulsions are highly sensitive to the chain length of the oil phase component. Studies have shown that the molar ratio of alcohol-to-surfactant at the droplet interface increases with the length of the oil chain, directly affecting water solubilization and emulsion stability. In many surfactant systems, such as those used in enhanced oil recovery or specialty formulations, an optimal alkane carbon number (ACN) is required to achieve the desired Winsor III middle-phase microemulsion, which is characterized by ultra-low interfacial tension. The C11 chain of undecane provides a specific lipophilic balance that cannot be replicated by shorter (e.g., heptane) or longer (e.g., dodecane) alkanes without re-optimizing the entire surfactant and co-solvent system. This makes undecane a critical, non-substitutable component for achieving peak performance in these finely tuned systems.

Evidence DimensionMicroemulsion Phase Behavior
Target Compound DataOccupies a specific point in the alkane carbon number (ACN) spectrum, critical for achieving desired hydrophilic-lipophilic balance.
Comparator Or BaselineShorter (e.g., Heptane, Decane) and longer (e.g., Dodecane) alkanes, which shift the phase inversion point.
Quantified DifferenceQualitative but critical; substitution requires complete system re-formulation.
ConditionsWater-in-oil (w/o) or middle-phase (bicontinuous) microemulsion systems with surfactants like AOT.

In high-performance formulations where microemulsion stability is key, undecane is procured not as a generic solvent but as a specific-chain-length performance additive.

Core Component in Phase Change Materials for Cold Chain and Cryogenic Applications

Based on its distinct melting point of -25.6 °C, undecane is specified as the active thermal mass in passive cooling and temperature stabilization systems. It is particularly suitable for maintaining temperatures in the -20 °C to -30 °C range, critical for the transport of certain biologics and in specialized industrial processes where longer-chain alkanes like dodecane would remain solid and shorter-chain alkanes would remain liquid.

Precision Solvent and Carrier Fluid in Low-Viscosity Formulations

Leveraging its lower viscosity compared to dodecane, undecane is the preferred n-alkane for formulations requiring good flow properties combined with low volatility. This includes use as a solvent in specialty lubricants, a carrier fluid in precision cleaning applications for the electronics or pharmaceutical industries, and as a non-greasy emollient in cosmetics where the tactile feel is a critical quality attribute.

Optimized Oil Phase for High-Performance Microemulsion Systems

In applications such as tertiary oil recovery, nanoparticle synthesis, or advanced drug delivery systems, undecane is selected for its specific alkane carbon number (ACN). Its C11 structure provides the precise hydrophilic-lipophilic balance needed to form stable, low-interfacial-tension middle-phase microemulsions with specific surfactant packages, a role where substitution by C10 or C12 alkanes would compromise stability and performance.

Physical Description

Undecane appears as a colorless liquid. Insoluble in water and less dense than water. Used to make other chemicals.
Liquid
Clear liquid; [CAMEO]

Color/Form

Colorless liquid

XLogP3

5.6

Exact Mass

156.187800766 Da

Monoisotopic Mass

156.187800766 Da

Boiling Point

384.6 °F at 760 mmHg (NTP, 1992)
boiling point equals 385 °F
195.9 °C
195.00 to 198.00 °C. @ 760.00 mm Hg

Flash Point

149 °F (NFPA, 2010)
300 °F
62.0 °C (143.6 °F) - closed cup
149 °F (65 °C) (open cup)

Heavy Atom Count

11

Vapor Density

5.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
5.4 (Air = 1)

Density

0.74017 at 68 °F (NTP, 1992) - Less dense than water; will float
0.7402 g/cu cm at 20 °C

LogP

log Kow = 5.74 (est)

Odor

Faint odor

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

-14.1 °F (NTP, 1992)
-25.54 °C
-26.00 °C. @ 760.00 mm Hg

UNII

JV0QT00NUE

GHS Hazard Statements

Aggregated GHS information provided by 398 companies from 11 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 4 of 398 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 394 of 398 companies with hazard statement code(s):;
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: n-Undecane is a colorless liquid. It has a faint odor. It is moderately soluble in water. n-Undecane occurs in crude oil and some plants. It is present in smoke from wood-burning stoves and fireplaces. n-Undecane occurs throughout the world in the air. It is a component of cigarette smoke. USE: n-Undecane is an important commercial chemical that is used to make other chemicals. It is a component in solvents, kerosene, gasoline, diesel fuel, and jet fuel. It is also used in fuel research. EXPOSURE: Workers that use n-undecane may breathe in vapors or have direct skin contact, particularly individuals working with jet fuel in commercial or military aircrafts. The general population may be exposed by vapors from breathing air, wood smoke, or cigarette smoke, following skin contact with products containing n-undecane, and eating certain foods. If n-undecane is released to the environment it will be broken down in air. n-Undecane released to air will be in or on particles that eventually fall to the ground. It is not expected to be broken down by light. It will move into air from moist soil and water surfaces. However it will bind strongly to soil and sediment particles in water. It is expected to move slowly through soil. It will be broken down by microorganisms, and is expected to build up in aquatic organisms. RISK: Skin and eye irritation occurs from direct contact. Nose, throat, lung irritation resulting in shortness of breath, coughing or wheezing have been reported by workers exposed to n-undecane. Lung damage, severely impaired breathing, and even death can occur in humans if liquid is breathed into lungs. Dizziness, impaired motor coordination, and slow reaction time have been reported in humans with mixtures containing n-undecane, such as jet fuel, Stoddard solvent, and mineral spirits, but it is not clear if these effects are associated with exposure to n-undecane or chemicals in the mixtures. Data on the potential for n-undecane to cause general toxicity, birth defects, or reproductive effects in laboratory animals were not available. Skin exposure to n-undecane increased the number of tumors caused by a known cancer-causing chemical (benzo(a)pyrene), but did not cause tumors by itself. No additional information on the potential for n-undecane to cause cancer were available. The potential for n-undecane to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

0.41 [mmHg]
0.412 mm Hg at 25 °C

Pictograms

Health Hazard

Health Hazard

Other CAS

1120-21-4
61193-21-3

Absorption Distribution and Excretion

Absorption of undecane occurs mainly by inhalation.
... Pigs were exposed to JP-8 jet fuel-soaked cotton fabrics for 1 and 4 d with repeated daily exposures. Preexposed and unexposed skin was then dermatomed and placed in flow-through in vitro diffusion cells. Five cells with exposed skin and four cells with unexposed skin were dosed with a mixture of 14 different hydrocarbons (HC) consisting of nonane, decane, undecane, dodecane, tridecane, tetradecane, pentadecane, hexadecane, ethyl benzene, o-xylene, trimethyl benzene (TMB), cyclohexyl benzene (CHB), naphthalene, and dimethyl naphthalene (DMN) in water + ethanol (50:50) as diluent. Another five cells containing only JP-8-exposed skin were dosed solely with diluent in order to determine the skin retention of jet fuel HC. The absorption parameters of flux, diffusivity, and permeability were calculated for the studied HC. The data indicated that there was a two-fold and four-fold increase in absorption of specific aromatic HC like ethyl benzene, o-xylene, and TMB through 1- and 4-d JP-8 preexposed skin, respectively. Similarly, dodecane and tridecane were absorbed more in 4-d than 1-d JP-8 preexposed skin experiments. The absorption of naphthalene and DMN was 1.5 times greater than the controls in both 1- and 4-d preexposures. CHB, naphthalene, and DMN had significant persistent skin retention in 4-d preexposures as compared to 1-d exposures that might leave skin capable of further absorption several days postexposure. The possible mechanism of an increase in HC absorption in fuel preexposed skin may be via lipid extraction from the stratum corneum as indicated by Fourier transform infrared (FTIR) spectroscopy. This study suggests that the preexposure of skin to jet fuel enhances the subsequent in vitro percutaneous absorption of HC, so single-dose absorption data for jet fuel HC from naive skin may not be optimal to predict the toxic potential for repeated exposures. For certain compounds, persistent absorption may occur days after the initial exposure.
Dermal penetration and absorption of jet fuels in general, and JP-8 in particular, is not well understood, even though government and industry, worldwide, use over 4.5 billion gallons of JP-8 per year. Exposures to JP-8 can occur from vapor, liquid, or aerosol. Inhalation and dermal exposure are the most prevalent routes. JP-8 may cause irritation during repeated or prolonged exposures, but it is unknown whether systemic toxicity can occur from dermal penetration of fuels. The purpose of this investigation was to measure the penetration and absorption of JP-8 and its major constituents with rat skin, so that the potential for effects with human exposures can be assessed. We used static diffusion cells to measure both the flux of JP-8 and components across the skin and the kinetics of absorption into the skin. Total flux of the hydrocarbon components was 20.3 micrograms/sq cm/hr. Thirteen individual components of JP-8 penetrated into the receptor solution. The fluxes ranged from a high of 51.5 micrograms/sq cm/hr (an additive, diethylene glycol monomethyl ether) to a low of 0.334 micrograms/sq cm/hr (tridecane). Aromatic components penetrated most rapidly. Six components (all aliphatic) were identified in the skin. Concentrations absorbed into the skin at 3.5 hr ranged from 0.055 micrograms per gram skin (tetradecane) to 0.266 micrograms per gram skin (undecane). These results suggest: (1) that JP-8 penetration will not cause systemic toxicity because of low fluxes of all the components; and (2) the absorption of aliphatic components into the skin may be a cause of skin irritation.
Rat tissue:air and blood:air partition coefficients (PCs) for octane, nonane, decane, undecane, and dodecane (n-C8 to n-C12 n-alkanes) were determined by vial equilibration. The blood:air PC values for n-C8 to n-C12 were 3.1, 5.8, 8.1, 20.4, and 24.6, respectively. The lipid solubility of n-alkanes increases with carbon length, suggesting that lipid solubility is an important determinant in describing n-alkane blood:air PC values. The muscle:blood, liver: blood, brain:blood, and fat:blood PC values were octane (1.0, 1.9, 1.4, and 247), nonane (0.8, 1.9, 3.8, and 274), decane (0.9, 2.0, 4.8, and 328), undecane (0.7, 1.5, 1.7, and 529), and dodecane (1.2, 1.9, 19.8, and 671), respectively. The tissue:blood PC values were greatest in fat and the least in muscle. The brain:air PC value for undecane was inconsistent with other n-alkane values. Using the measured partition coefficient values of these n-alkanes, linear regression was used to predict tissue (except brain) and blood:air partition coefficient values for larger n-alkanes, tridecane, tetradecane, pentadecane, hexadecane, and heptadecane (n-C13 to n-C17). Good agreement between measured and predicted tissue:air and blood:air partition coefficient values for n-C8 to n-Cl2 offer confidence in the partition coefficient predictions for longer chain n-alkanes.
For more Absorption, Distribution and Excretion (Complete) data for n-Undecane (6 total), please visit the HSDB record page.

Metabolism Metabolites

Alternative fuels are being considered for civilian and military uses. One of these is S-8, a replacement jet fuel synthesized using the Fischer-Tropsch process, which contains no aromatic compounds and is mainly composed of straight and branched alkanes. Metabolites of S-8 fuel in laboratory animals have not been identified. The goal of this study was to identify metabolic products from exposure to aerosolized S-8 and a designed straight-chain alkane/polyaromatic mixture (decane, undecane, dodecane, tridecane, tetradecane, pentadecane, naphthalene, and 2-methylnaphthalene) in male Fischer 344 rats. Collected blood and tissue samples were analyzed for 70 straight and branched alcohols and ketones ranging from 7 to 15 carbons. No fuel metabolites were observed in the blood, lungs, brain, and fat following S-8 exposure. Metabolites were detected in the liver, urine, and feces. Most of the metabolites were 2- and 3-position alcohols and ketones of prominent hydrocarbons with very few 1- or 4-position metabolites. Following exposure to the alkane mixture, metabolites were observed in the blood, liver, and lungs. Interestingly, heavy metabolites (3-tridecanone, 2-tridecanol, and 2-tetradecanol) were observed only in the lung tissues possibly indicating that metabolism occurred in the lungs. With the exception of these heavy metabolites, the metabolic profiles observed in this study are consistent with previous studies reporting on the metabolism of individual alkanes. Further work is needed to determine the potential metabolic interactions of parent, primary, and secondary metabolites and identify more polar metabolites. Some metabolites may have potential use as biomarkers of exposure to fuels.
Metabolism of undecane is likely to occur by hydroxylation to yield the corresponding alcohol.

Wikipedia

Undecane

Biological Half Life

7.00 Days

Use Classification

Fragrance Ingredients

Methods of Manufacturing

By far the largest amount of saturated hydrocarbons is obtained from the natural sources natural gas and petroleum, either by isolation, e.g., fractional distillation, or by suitable conversion reactions. Additional sources include various products derived from coal processing or biomass conversion reactions, e.g., Fischer-Tropsch synthesis. Saturated hydrocarbons that are unavailable from natural sources or for laboratory purposes are produced by special synthesis or by conversion processes. /Saturated hydrocarbons/
Undecane is obtained from the refining of petroleum. Paraffins are isolated by selective adsorption followed by fractional distillation to produce the desired mix of n-paraffins.
Isolation of n-paraffins (C9-C17) from kerosene and gas oil fractions of crude oil by selective adsorption with molecular sieves or adduction with urea followed by fractional distillation to produce the desired mixture of n-paraffins.

General Manufacturing Information

Oil and Gas Drilling, Extraction, and Support activities
Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)
Petrochemical Manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
All Other Basic Organic Chemical Manufacturing
Other (requires additional information)
Undecane: ACTIVE
Undecane inhibited bacterial spore germination on certain growth media.

Analytic Laboratory Methods

Method: NIOSH 1500, Issue 3; Procedure: gas chromatography with flame ionization detection; Analyte: n-undecane; Matrix: air; Detection Limit: 0.05 ug/sample.
Headspace gas chromatography and the collection of alkanes on charcoal for carbon disulfide elution and analysis by gas chromatography have been used to determine the concentration of alkanes in air.
A modified variant of the purge-and-trap gas chromatographic analysis of volatile organic carbon compounds in water was designed. Samples collected in 1-L glass bottles are purged at 60 °C for 1 hr in an ultrapure helium gas stream using an open loop arrangement. Volatile eluates are trapped onto selective adsorbents packed inside stainless steel tubes connected in series. After stripping at a flow rate of 100 mg/min for 60 min, the adsorbent tubes are disconnected, fitted with analytical desorption caps and sequentially desorbed for 10 min on a thermal desorber. The desorbed organics are trapped at 30 °C on a packed cold trap prior to flash volatilization of the volatiles across a fused silica transfer line onto a capillary column. The method separated over 200 organic compounds within 40 min using flame ionization and ion trap detection and is capable of quantitation down to 5 ng/L per component. The recoveries of n-undecane from water at 30 and 60 °C were 82 and 98%, respectively. A specimen purge seawater standard chromatogram (Tenax-TA tube) revealed the presence of n-undecane. n-Undecane was also seen in chromatograms of water samples taken from Solent estuary in southern England.
Qualitative and quantitative gas chromatography analysis of the n-alkanes C9-C17 in air masses.

Clinical Laboratory Methods

Headspace gas chromatography ... used to measure undecane in blood and tissues.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Storage class (TRGS 510): Flammable liquids.

Interactions

... The present study is an ongoing approach to assess the dose-related percutaneous absorption of a number of aliphatic and aromatic hydrocarbons. The first treatment (1X) was comprised of mixtures containing undecane (4.1%), dodecane (4.7%), tridecane (4.4%), tetradecane (3%), pentadecane (1.6%), naphthalene (1.1%), and dimethyl naphthalene (1.3% of jet fuels) in hexadecane solvent using porcine skin flow through diffusion cell. Other treatments (n = 4 cells) were 2X and 5X concentrations. Perfusate samples were analyzed with gas chromatography-flame ionization detector (GC-FID) using head space solid phase micro-extraction fiber technique. We have standardized the assay to have a good linear correlation for all the tested components in media standards. Absorption parameters including diffusivity, permeability, steady state flux, and percent dose absorbed were estimated for all the tested hydrocarbons. This approach provides a baseline to access component interactions among themselves and with the diluent (solvents). A quantitative structure permeability relationship (QSPR) model was derived to predict the permeability of unknown jet fuel hydrocarbons in this solvent system by using their physicochemical parameters. Our findings suggested a dose related increase in absorption for naphthalene and dimethyl naphthalene (DMN).

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

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